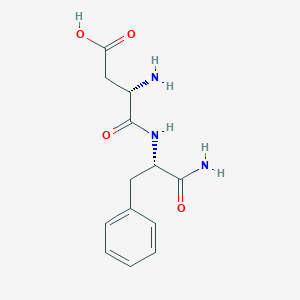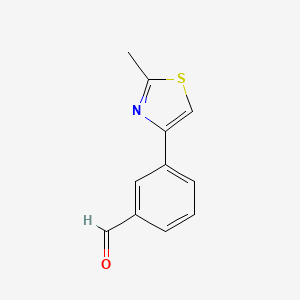
天冬酰胺-苯丙氨酸-酰胺
描述
科学研究应用
H-Asp-phe-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of artificial sweeteners and as a building block for more complex peptides
作用机制
Target of Action
H-Asp-Phe-NH2, also known as D-Aspartylphenylalanine, is a dipeptide that is structurally related to a family of peptides known as tachykinins .
Mode of Action
It’s known that tachykinins, including substance p, act mainly by activating neurokinin receptors . These receptors are G protein-coupled receptors, and their activation leads to a variety of biological responses . It’s plausible that H-Asp-Phe-NH2 might interact with its targets in a similar manner.
Biochemical Pathways
Tachykinins, including substance P, have been shown to be involved in various steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events
Pharmacokinetics
It’s known that peptides can be prepared by a number of means, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . These methods could potentially influence the bioavailability of H-Asp-Phe-NH2.
Result of Action
Tachykinins, including substance p, have been shown to elicit a variety of biological responses, including stimulation of smooth muscle contraction, exocrine and endocrine gland secretion, and plasma extravasation, as well as being involved in the regulation of immune and inflammatory responses . It’s plausible that H-Asp-Phe-NH2 might have similar effects due to its structural similarity to tachykinins.
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the self-assembly of peptides into nanostructures and hydrogels, a process that could potentially be relevant for H-Asp-Phe-NH2, can be influenced by environmental factors . .
生化分析
Biochemical Properties
H-Asp-phe-NH2 plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme angiotensin-converting enzyme (ACE), which cleaves the dipeptide from larger peptide substrates . This interaction is crucial for regulating blood pressure and fluid balance in the body. Additionally, H-Asp-phe-NH2 can participate in self-assembly processes, forming nanostructures through π-π stacking interactions . These interactions highlight the compound’s versatility in biochemical contexts.
Cellular Effects
H-Asp-phe-NH2 exerts various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of the cholecystokinin-2 receptor (CCK2R), which plays a role in gastrointestinal function and appetite regulation . By modulating CCK2R activity, H-Asp-phe-NH2 can impact cellular signaling and metabolic processes, leading to changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of H-Asp-phe-NH2 involves its interactions with specific biomolecules and its ability to modulate enzyme activity. The compound can bind to receptors such as CCK2R, influencing their conformation and activity . Additionally, H-Asp-phe-NH2 can participate in self-assembly processes, forming nanostructures that can encapsulate and release therapeutic agents . These molecular interactions and structural properties contribute to the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of H-Asp-phe-NH2 can change over time due to factors such as stability and degradation. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, affecting its biological activity . Long-term exposure to H-Asp-phe-NH2 can lead to changes in cellular function, including alterations in gene expression and metabolic activity. Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of H-Asp-phe-NH2 can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating receptor activity and influencing metabolic processes . At higher doses, H-Asp-phe-NH2 may cause adverse effects, including toxicity and disruption of normal cellular function . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing risks.
Metabolic Pathways
H-Asp-phe-NH2 is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its synthesis and degradation. One key pathway involves its cleavage by ACE, which regulates the levels of the dipeptide in the body . Additionally, H-Asp-phe-NH2 can influence metabolic flux and metabolite levels, impacting overall cellular metabolism. Understanding these pathways is essential for elucidating the compound’s role in physiological processes.
Transport and Distribution
The transport and distribution of H-Asp-phe-NH2 within cells and tissues are mediated by specific transporters and binding proteins. The compound can interact with transporters that facilitate its uptake and distribution across cellular membranes . Additionally, H-Asp-phe-NH2 can accumulate in specific tissues, influencing its localization and biological activity. These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
H-Asp-phe-NH2 exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, H-Asp-phe-NH2 can localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. Understanding its subcellular localization is crucial for elucidating its mechanisms of action and optimizing its use in therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
H-Asp-phe-NH2 can be synthesized using enzymatic esterification and transesterification methods. One common approach involves the use of a metalloprotease (thermolysin) in water-glycerol mixtures under thermodynamic control conditions . Another method involves the coupling of N-protected aspartic acid with phenylalanine amide using specific endopeptidases .
Industrial Production Methods
Industrial production of H-Asp-phe-NH2 typically involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The process includes the sequential addition of amino acids to a growing peptide chain, followed by purification steps to isolate the desired product .
化学反应分析
Types of Reactions
H-Asp-phe-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide bond.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the dipeptide.
Reduction: Reduced forms of the dipeptide.
Substitution: Substituted derivatives with various functional groups.
相似化合物的比较
Similar Compounds
Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2: An eight-membered oligopeptide with similar structural features.
Asp-Phe-OMe: A methyl ester derivative of H-Asp-phe-NH2.
Uniqueness
H-Asp-phe-NH2 is unique due to its specific amino acid sequence and the presence of an amide group. This structure confers distinct chemical and biological properties, making it a valuable compound for various research applications.
Conclusion
H-Asp-phe-NH2 is a versatile dipeptide with significant potential in scientific research. Its unique structure and properties make it a valuable tool for studying peptide chemistry, biology, and potential therapeutic applications.
属性
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c14-9(7-11(17)18)13(20)16-10(12(15)19)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H2,15,19)(H,16,20)(H,17,18)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAUJSXYKQJSSO-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)
![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)



